6-Bromo-2-naphthyl piperidinecarboxylate
Description
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl) piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-6-4-13-11-15(7-5-12(13)10-14)20-16(19)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULXHBLRBKYNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthyl piperidinecarboxylate typically involves the reaction of 6-bromo-2-naphthol with piperidinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 6-Bromo-2-naphthyl piperidinecarboxylate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-naphthyl piperidinecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Bromo-2-naphthyl piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-naphthyl piperidinecarboxylate involves its interaction with specific molecular targets. The bromine atom and the piperidinecarboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 6-bromo-2-naphthyl piperidinecarboxylate and related compounds:
Notes:
- 6-Bromo-2-naphthyl β-D-glucopyranoside: Replaces the piperidinecarboxylate group with a bulky glucoside, significantly increasing molecular weight and hydrophilicity .
- Piperidinecarboxylate derivatives : Compounds like the benzimidazole-linked piperidinecarboxylate (from ) demonstrate the versatility of this functional group in medicinal chemistry, likely due to its ability to engage in hydrogen bonding .
Physicochemical Properties
Reactivity
- The bromine atom in 6-bromo-2-naphthyl piperidinecarboxylate may facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling), similar to brominated pyridine derivatives .
- The glucoside analog () lacks electrophilic reactivity at the bromine site due to steric shielding by the sugar moiety.
Solubility and Stability
- The glucoside derivative () is more water-soluble due to its polar glycosidic bond.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-2-naphthyl piperidinecarboxylate, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or esterification between 6-bromo-2-naphthol and piperidinecarboxylic acid derivatives. Key factors include catalyst choice (e.g., DCC for ester bond formation) and solvent polarity . Reaction optimization using factorial design (e.g., varying temperature, catalyst loading, and solvent ratio) is critical to achieving yields >70% . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity and purity of 6-Bromo-2-naphthyl piperidinecarboxylate?
- NMR spectroscopy (¹H/¹³C) is essential for verifying the naphthyl and piperidine moieties. For example, the bromine atom induces distinct deshielding in aromatic protons . HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ ~354 g/mol) . Melting point analysis (compare to literature values, e.g., 122–124°C for analogous bromonaphthol derivatives ) is also recommended.
Q. What safety protocols are critical when handling 6-Bromo-2-naphthyl piperidinecarboxylate?
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine powders. Store at 0–6°C in airtight containers to prevent degradation . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of 6-Bromo-2-naphthyl piperidinecarboxylate in cross-coupling reactions?
- Density functional theory (DFT) calculations can map electron density on the brominated naphthyl ring, identifying optimal sites for Suzuki-Miyaura coupling (e.g., para to the bromine). Transition state analysis helps predict activation barriers for nucleophilic substitution at the piperidine carboxylate . Software like Gaussian or ORCA integrates with experimental data to validate reaction pathways .
Q. What strategies resolve contradictions in catalytic efficiency when using 6-Bromo-2-naphthyl piperidinecarboxylate as a synthetic intermediate?
- Contradictions often arise from solvent effects or competing side reactions (e.g., dehalogenation). Systematic DoE (Design of Experiments) can isolate variables:
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) in Pd-catalyzed reactions .
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for stability against piperidine coordination .
- Kinetic studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .
Q. How does steric hindrance from the piperidine group influence the compound’s biological activity in drug discovery?
- The piperidine ring’s conformation (chair vs. boat) affects binding to targets like GPCRs or kinases. Molecular docking (AutoDock Vina) can simulate interactions, while SAR (Structure-Activity Relationship) studies compare analogs (e.g., replacing piperidine with morpholine) . Biological assays (e.g., IC₅₀ measurements in enzyme inhibition) validate computational predictions .
Q. What advanced spectroscopic techniques characterize supramolecular interactions of 6-Bromo-2-naphthyl piperidinecarboxylate in host-guest systems?
- X-ray crystallography resolves π-π stacking between naphthyl groups and host molecules (e.g., cyclodextrins) . Solid-state NMR (¹³C CP/MAS) probes dynamic interactions in amorphous composites. Fluorescence quenching assays quantify binding constants with cucurbiturils .
Methodological Notes
- Contradiction Management : Conflicting solubility data (e.g., in DMSO vs. chloroform) may arise from polymorphic forms. Use PXRD to identify crystalline phases .
- Data Validation : Cross-reference experimental results with databases like PubChem or Reaxys for analogous compounds (e.g., 6-Bromo-2-naphthol derivatives ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
